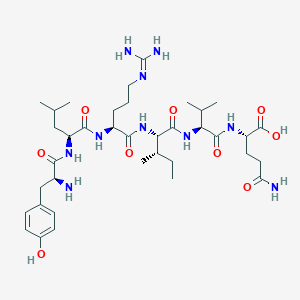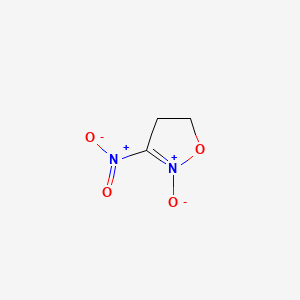![molecular formula C38H28 B14168066 1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene CAS No. 5435-98-3](/img/structure/B14168066.png)
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene is a complex organic compound characterized by its multiple phenyl groups attached to an ethenyl backbone
Preparation Methods
The synthesis of 1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene typically involves multiple steps, starting with the preparation of the core ethenyl structure followed by the addition of phenyl groups. One common method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with a suitable ethenyl precursor under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitrating agents
Scientific Research Applications
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Utilized in the production of advanced materials, including polymers with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene involves its interaction with molecular targets through various pathways. The compound’s multiple phenyl groups allow for strong π-π interactions with aromatic systems, making it effective in binding to specific molecular targets. These interactions can influence the compound’s behavior in chemical reactions and its efficacy in biological systems .
Comparison with Similar Compounds
1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethylene: Known for its aggregation-induced emission properties, making it useful in photonic and optical materials.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Used as an intermediate in the synthesis of dyes and polymers.
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Similar in structure but with hydroxyl groups, leading to different chemical reactivity and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
5435-98-3 |
|---|---|
Molecular Formula |
C38H28 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[2,2-diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene |
InChI |
InChI=1S/C38H28/c1-5-13-29(14-6-1)31-21-25-35(26-22-31)38(36-27-23-32(24-28-36)30-15-7-2-8-16-30)37(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
DYMPFHZVTXTPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
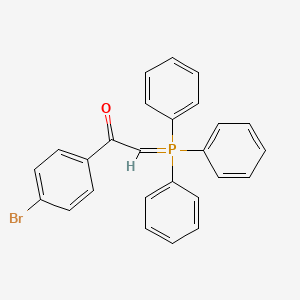
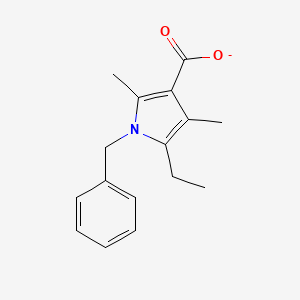
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
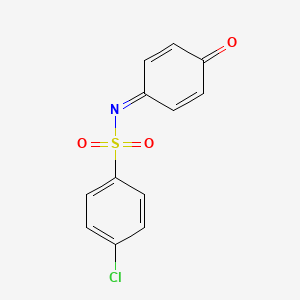
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
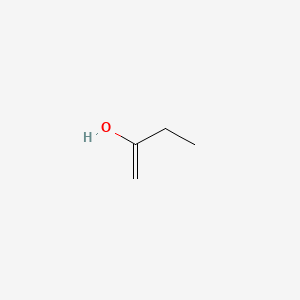
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
